

# Spectroscopic Profile of 2,5-Dimethyl-2-hexanol: A Technical Guide

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## Compound of Interest

Compound Name: 2,5-Dimethyl-2-hexanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Dimethyl-2-hexanol**, a tertiary alcohol of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for scientific professionals.

## Molecular Structure

The structural formula of **2,5-Dimethyl-2-hexanol** is presented below, illustrating the atom numbering used for the assignment of spectroscopic signals.

**Figure 1:** Structure and atom numbering of **2,5-Dimethyl-2-hexanol**.

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2,5-Dimethyl-2-hexanol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~1.45	m	1H	H5
~1.38	t	2H	H4
~1.18	s	6H	H1, H7
~1.12	s	1H	OH
~1.08	t	2H	H3
~0.88	d	6H	H6, H10

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~70.7	C2
~43.3	C3
~29.2	C1, C7
~28.2	C5
~22.6	C6, C10
~22.5	C4

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,5-Dimethyl-2-hexanol** exhibits characteristic absorption bands for an alcohol.

Wavenumber (cm <sup>-1</sup> )	Description
~3380 (broad)	O-H stretch (alcohol)
~2955	C-H stretch (alkane)
~1366	C-H bend (gem-dimethyl)
~1148	C-O stretch (tertiary alcohol)

## Mass Spectrometry (MS)

The mass spectrum of **2,5-Dimethyl-2-hexanol** is characterized by several key fragments. The data presented here was obtained by electron ionization (EI).

m/z	Relative Intensity (%)	Putative Fragment
112	5	[M-H <sub>2</sub> O] <sup>+</sup>
97	10	[M-H <sub>2</sub> O-CH <sub>3</sub> ] <sup>+</sup>
73	100	[C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup> (α-cleavage)
59	40	[C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup> (α-cleavage)
43	60	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

Note: The molecular ion peak (m/z 130) is often weak or absent in the EI spectrum of tertiary alcohols.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

**Sample Preparation:** A small amount of **2,5-Dimethyl-2-hexanol** (typically 5-25 mg for <sup>1</sup>H NMR and 20-100 mg for <sup>13</sup>C NMR) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, acetone-d<sub>6</sub>, or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.<sup>[1]</sup> The solution should be clear and free of any particulate

matter.[2] For alcohols, the position of the hydroxyl proton signal can be confirmed by adding a drop of D<sub>2</sub>O to the sample, which results in the disappearance of the -OH peak due to proton-deuterium exchange.[3]

Data Acquisition: The NMR spectra are typically acquired on a high-field NMR spectrometer. For <sup>1</sup>H NMR, standard pulse sequences are used. For <sup>13</sup>C NMR, proton-decoupled spectra are generally obtained to simplify the spectrum to a series of singlets for each unique carbon atom. [4][5]

## Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like **2,5-Dimethyl-2-hexanol**, the simplest method is to place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[7]

Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>). A background spectrum of the empty salt plates or ATR crystal is recorded first and subtracted from the sample spectrum.[8]

## Mass Spectrometry (MS)

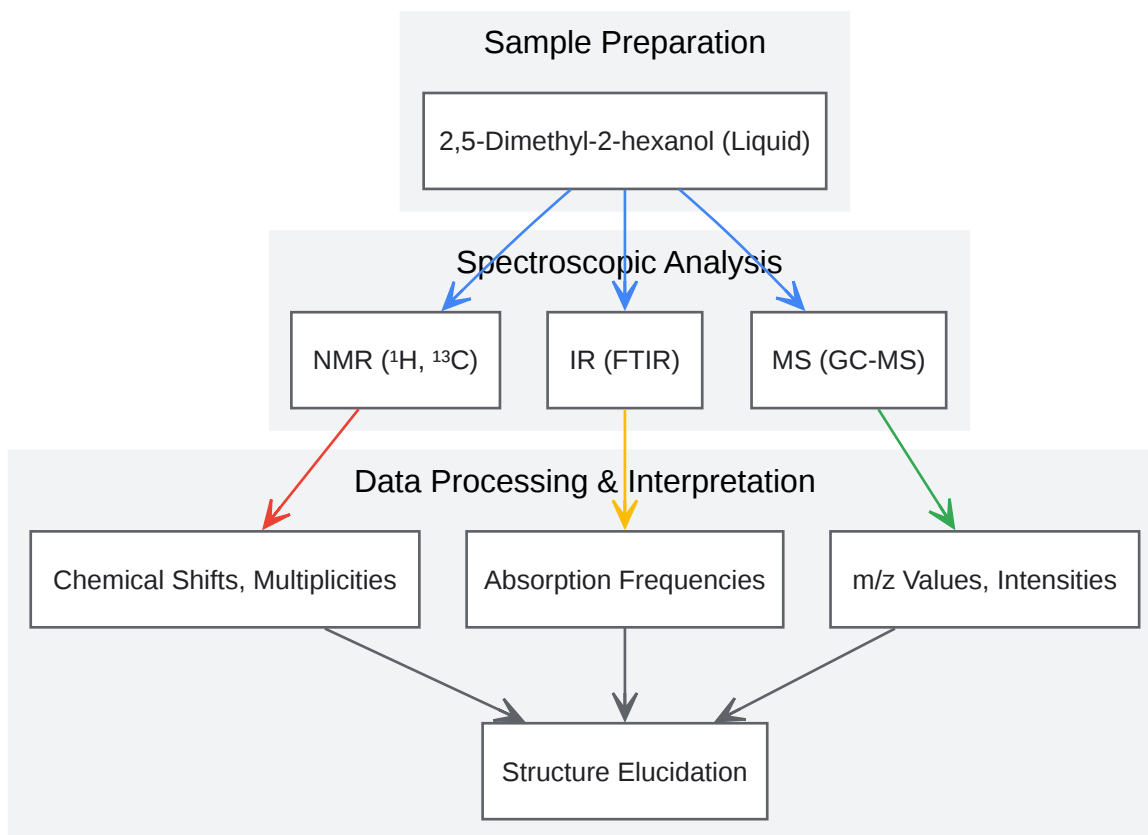
Sample Introduction and Ionization: For a volatile compound like **2,5-Dimethyl-2-hexanol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[9] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (*m/z*) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion, generating the mass spectrum.[11]

## Visualizations

## Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound like **2,5-Dimethyl-2-hexanol**.

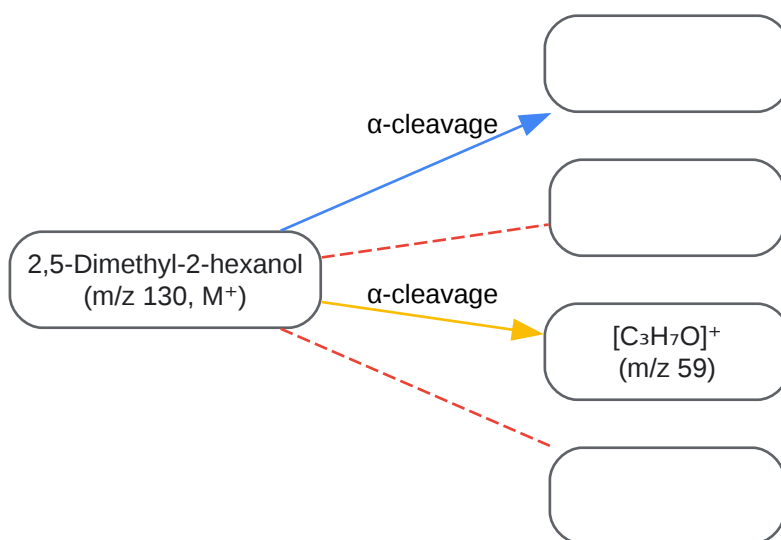


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**Caption:** General workflow for spectroscopic analysis.

## Mass Spectrometry Fragmentation Pathway

The major fragmentation pathway for **2,5-Dimethyl-2-hexanol** in electron ionization mass spectrometry is alpha-cleavage, as depicted below.



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**Caption:** Key fragmentation pathways in MS.

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